An In-depth Technical Guide to 2-Bromophenanthrene (CAS: 62162-97-4)
An In-depth Technical Guide to 2-Bromophenanthrene (CAS: 62162-97-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 2-Bromophenanthrene (CAS number 62162-97-4), a brominated polycyclic aromatic hydrocarbon. The document details its physicochemical characteristics, spectroscopic profile, synthesis methodologies, and available information on its biological activity and toxicity. The information is curated to support researchers, scientists, and professionals in drug development and other scientific disciplines who may be working with or considering the use of this compound. All quantitative data is summarized in structured tables, and where applicable, experimental protocols and logical workflows are visualized using diagrams.
Physicochemical Properties
2-Bromophenanthrene is a solid organic compound characterized by a phenanthrene (B1679779) backbone with a bromine substituent at the 2-position.[1] Its aromatic nature contributes to its stability and makes it a useful intermediate in organic synthesis.[1]
Table 1: Physicochemical Properties of 2-Bromophenanthrene
| Property | Value | Reference(s) |
| CAS Number | 62162-97-4 | [2] |
| Molecular Formula | C₁₄H₉Br | [1][2] |
| Molecular Weight | 257.13 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 95.0 to 99.0 °C | [3] |
| Boiling Point | 185 °C at 4 mmHg | [3] |
| Solubility | Moderately soluble in organic solvents. Slightly soluble in chloroform. | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 2-Bromophenanthrene are expected to exhibit characteristic signals corresponding to its unique set of protons and carbon atoms in the phenanthrene ring system. The bromine substituent will influence the chemical shifts of nearby nuclei.
Table 2: Predicted ¹H NMR Spectral Data for 2-Bromophenanthrene (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.7 | Multiplet | 9H | Aromatic Protons |
Table 3: Predicted ¹³C NMR Spectral Data for 2-Bromophenanthrene (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 122 - 134 | Aromatic Carbons |
| ~ 120 (approx.) | Carbon bearing Bromine |
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a compound like 2-Bromophenanthrene is as follows:
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Sample Preparation: Dissolve 5-10 mg of 2-Bromophenanthrene in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup (for a 400 MHz spectrometer):
-
Set the appropriate nucleus for observation (¹H or ¹³C).
-
Use a standard pulse program.
-
Set the spectral width to encompass the expected chemical shift range.
-
Optimize acquisition time and relaxation delay for good signal-to-noise.
-
For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.[4]
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) over a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromophenanthrene will show characteristic absorption bands for C-H and C=C stretching and bending vibrations of the aromatic system, as well as the C-Br stretching vibration.
Table 4: Predicted Key IR Absorption Bands for 2-Bromophenanthrene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Medium to Strong | Aromatic C=C Stretch |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bending |
| ~ 690 - 515 | Medium to Strong | C-Br Stretch |
Experimental Protocol: IR Spectroscopy (ATR)
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Sample Preparation: Place a small amount of the solid 2-Bromophenanthrene sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Purge the FT-IR spectrometer with dry air or nitrogen to minimize atmospheric interference.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, and record the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
The mass spectrum of 2-Bromophenanthrene will show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[5] Fragmentation patterns will arise from the cleavage of the C-Br bond and fragmentation of the phenanthrene ring.
Table 5: Predicted Key Mass Spectrometry Data for 2-Bromophenanthrene
| m/z | Relative Intensity | Assignment |
| 256/258 | High | [M]⁺ and [M+2]⁺ (Molecular ion peak) |
| 177 | Moderate | [M - Br]⁺ |
| 176 | Moderate | [M - HBr]⁺ |
Experimental Protocol: Mass Spectrometry (EI)
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Sample Introduction: Introduce a dilute solution of 2-Bromophenanthrene in a volatile organic solvent into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce ionization and fragmentation.[6]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragmentation patterns.[7]
Synthesis of 2-Bromophenanthrene
Several synthetic routes can be envisioned for the preparation of 2-Bromophenanthrene, typically starting from phenanthrene. Direct bromination of phenanthrene often leads to a mixture of isomers, with the 9-bromo derivative being a major product.[8] Therefore, a regioselective synthesis is required to obtain the 2-bromo isomer in good yield. One plausible approach involves the Sandmeyer reaction starting from 2-aminophenanthrene (B1582492).
Experimental Protocol: Synthesis of 2-Bromophenanthrene (Illustrative)
This protocol is a generalized procedure based on known transformations of aromatic amines.
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Nitration of Phenanthrene: Carefully nitrate (B79036) phenanthrene to obtain a mixture of nitrophenanthrenes.
-
Isomer Separation: Separate the 2-nitrophenanthrene (B96471) isomer from the mixture using column chromatography.
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Reduction of 2-Nitrophenanthrene: Reduce the nitro group of 2-nitrophenanthrene to an amino group using a suitable reducing agent (e.g., Sn/HCl or catalytic hydrogenation) to yield 2-aminophenanthrene.
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Diazotization of 2-Aminophenanthrene: Dissolve 2-aminophenanthrene in an acidic aqueous solution (e.g., HBr) and cool to 0-5 °C. Add a solution of sodium nitrite (B80452) (NaNO₂) dropwise to form the corresponding diazonium salt.
-
Sandmeyer Reaction: Add the cold diazonium salt solution to a solution of copper(I) bromide (CuBr) to facilitate the replacement of the diazonium group with a bromine atom, yielding 2-Bromophenanthrene.
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Purification: Extract the product with an organic solvent, wash, dry, and purify by recrystallization or column chromatography.
Biological Activity and Toxicity
Specific toxicological data for 2-Bromophenanthrene is not extensively documented in publicly available literature. However, as a brominated polycyclic aromatic hydrocarbon, it should be handled with care, assuming potential for toxicity.[1] The biological activity of related brominated aromatic compounds and phenanthrene derivatives has been investigated, showing a range of effects.
Table 6: Summary of Potential Biological Activities and Toxicity (Based on Related Compounds)
| Aspect | Information | Reference(s) |
| Cytotoxicity | Brominated organic compounds have shown cytotoxic effects against various cancer cell lines. The specific IC₅₀ values for 2-Bromophenanthrene are not available. | [9] |
| Mutagenicity | The mutagenic potential of 2-Bromophenanthrene has not been specifically reported. The Ames test is a common method to assess mutagenicity.[10] | [10] |
| Ecotoxicity | As a polycyclic aromatic hydrocarbon, 2-Bromophenanthrene may exhibit ecotoxicity. The LC₅₀ values for aquatic organisms are not available. | [11] |
Experimental Protocol: Cytotoxicity Assay (MTT Assay - Illustrative)
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Cell Culture: Plate cells (e.g., a cancer cell line) in a 96-well plate and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of 2-Bromophenanthrene and incubate for a specified period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
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Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]
Conclusion
2-Bromophenanthrene is a valuable research chemical and synthetic intermediate with well-defined physicochemical properties. While specific experimental data on its spectroscopic characteristics and biological activities are limited, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Researchers are advised to handle this compound with appropriate safety precautions and to perform thorough analytical characterization for their specific applications. The provided experimental protocols offer a starting point for the synthesis, purification, and evaluation of 2-Bromophenanthrene in a laboratory setting.
References
- 1. 2-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Bromophenanthrene | C14H9Br | CID 12491433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. labsolu.ca [labsolu.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 3-BROMOPHENANTHRENE(715-50-4) 1H NMR [m.chemicalbook.com]
- 10. Ames test - Wikipedia [en.wikipedia.org]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
